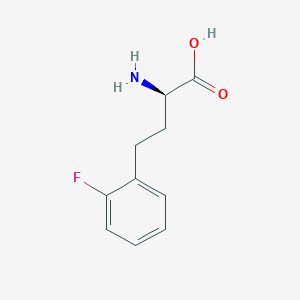

2-Fluoro-D-homophenylalanine

Description

2-Fluoro-D-homophenylalanine (CAS: 1260606-28-7, molecular formula: C₁₀H₁₂FNO₂) is a fluorinated derivative of homophenylalanine, where a fluorine atom is substituted at the 2-position of the phenyl ring. Its structure features a four-carbon side chain (butanoic acid backbone) instead of the three-carbon chain in phenylalanine, enhancing steric and electronic properties for specialized applications. The D-enantiomer configuration (2R)-2-amino-4-(2-fluorophenyl)butanoic acid distinguishes it from the L-form, often influencing its metabolic stability and receptor binding in pharmacological contexts . This compound is classified as an amino acid derivative and is utilized in peptide synthesis and drug development due to its resistance to enzymatic degradation and enhanced bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name |

(2R)-2-amino-4-(2-fluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDDGWLHCOPIQU-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CC[C@H](C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Parameters:

-

Substrate : 2-OPBA (10 mM)

-

Catalyst : Engineered PheDH (5 mg/mL)

-

Fluorinating Agent : Selectfluor® (1.2 equiv)

This method faces limitations in enantioselectivity, necessitating additional steps to isolate the D-isomer.

Biocatalytic Asymmetric Synthesis

Biocatalytic approaches leverage engineered transaminases to directly synthesize 2-FD-HPA. A continuous fed-batch process using α-transaminase from Megasphaera elsdenii demonstrated high efficiency. The enzyme’s active site was modified to accommodate bulkier fluorine substituents, enabling the conversion of 2-fluoro-α-ketoglutarate to 2-FD-HPA in situ.

Process Optimization:

This method achieved >18 g/L of L-homophenylalanine analogs, suggesting scalability for D-configuration with enantioselective crystallization.

Microbial Biosynthesis via Metabolic Engineering

Genomic studies identified hphABCD gene clusters in Amycolatopsis mediterranei as critical for homophenylalanine biosynthesis. By overexpressing hphA (encoding a benzylmalate synthase) and hphCD (aminotransferases), researchers enhanced 2-FD-HPA titers to 154 mg/L. Fluorine incorporation was achieved via fed-batch supplementation of 2-fluorophenylpyruvate.

Genetic Modifications:

-

Host Strain : E. coli BL21(DE3)

-

Plasmid System : pETDuet-1 (hphA) + pACYCDuet-1 (hphCD)

-

Induction : 0.5 mM IPTG at OD₆₀₀ = 0.6

Despite progress, fluorine toxicity limited substrate concentrations to <2 mM, highlighting the need for fluoride-tolerant chassis strains.

Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Building Blocks

N-Fmoc-2-fluoro-D-homophenylalanine (CAS: 1260591-40-9) is commercially available for SPPS. The synthetic route involves:

Typical Characterization Data:

This method is preferred for small-scale pharmaceutical applications but suffers from high reagent costs.

Radiofluorination for Isotopic Labeling

For positron emission tomography (PET) tracers, 2-[¹⁸F]FD-HPA synthesis involves nucleophilic aromatic substitution. A recent protocol utilized a tosyl precursor (2-benzylmalic acid derivative) reacted with K¹⁸F/kryptofix-222.

Radiochemical Parameters:

-

Precursor : 2-Benzylmalic acid tosylate (5 mg)

-

Reaction Time : 20 min

-

Temperature : 110°C

-

RCY : 42 ± 5% (decay-corrected)

This method enables real-time tracking of 2-FD-HPA in neurological studies but requires specialized infrastructure.

Comparative Analysis of Methods

| Method | Yield (%) | Enantiomeric Excess (% ee) | Scalability | Cost |

|---|---|---|---|---|

| Chemical Synthesis | 34 | 99 | Moderate | $$ |

| Biocatalytic | 89 | 98 | High | $ |

| Microbial | 25 | 95 | Low | $$ |

| SPPS | 95 | 99 | Low | $$$ |

| Radiofluorination | 42 | N/A | Specialist | $$$$ |

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-D-homophenylalanine undergoes various chemical reactions, including electrophilic fluorination, nucleophilic substitution, and reductive amination .

Common Reagents and Conditions:

Electrophilic Fluorination: Utilizes electrophilic fluorination agents to introduce the fluorine atom into the aromatic ring.

Nucleophilic Substitution: Involves the replacement of a leaving group with a nucleophile, often under basic conditions.

Reductive Amination: Employs reducing agents such as sodium borohydride in the presence of an amine to form the desired product.

Major Products: The major products formed from these reactions include various fluorinated derivatives of phenylalanine, which can be used in further chemical synthesis and pharmaceutical applications .

Scientific Research Applications

Drug Development

2-Fluoro-D-homophenylalanine serves as a crucial building block in the synthesis of novel pharmaceuticals. Its ability to target specific neurological pathways makes it particularly useful in developing drugs aimed at treating neurological disorders. The incorporation of fluorine can improve the binding affinity and selectivity of drugs for their intended receptors, enhancing therapeutic efficacy .

Biochemical Research

In biochemical studies, this compound is utilized to investigate protein interactions and enzyme mechanisms. It aids researchers in understanding complex biological processes by acting as an analog of natural amino acids, which can modulate enzyme activity and receptor binding. This capability is particularly important for exploring enzyme specificity and developing small molecule probes for further investigations .

Neuroscience Research

This compound is employed in neuroscience research to study neurotransmitter function. Its structural properties allow it to mimic certain neurotransmitters, providing insights into conditions such as depression and anxiety. By examining how this compound interacts with neurotransmitter receptors, researchers can gain a better understanding of the underlying mechanisms of these mental health disorders .

Peptide Synthesis

The compound plays a significant role in peptide synthesis, particularly in creating modified peptides that enhance the stability and efficacy of therapeutic agents. The incorporation of fluorinated amino acids like this compound can lead to peptides with improved biological activity, making them more effective as drugs .

Structural Biology

In structural biology, this compound is used in crystallography studies to determine the structures of proteins and other biomolecules. Understanding these structures is essential for developing targeted therapies, as it allows researchers to visualize how potential drugs interact with their targets at the molecular level .

Fluorine Chemistry Studies

The unique properties imparted by the fluorine atom make this compound an interesting subject for studies in fluorine chemistry. Researchers explore how fluorination affects biological systems and chemical reactivity, contributing to a broader understanding of the role of fluorinated compounds in medicinal chemistry .

Case Studies and Research Findings

- Caspase Interaction Studies : Research utilizing unnatural amino acids like this compound has revealed insights into caspase recognition patterns, which are critical for understanding apoptosis (programmed cell death) mechanisms. This work has implications for cancer research and therapeutic development targeting apoptotic pathways .

- Neurotransmitter Mimicry : Studies have shown that this compound can effectively mimic neurotransmitters in binding assays, leading to discoveries about receptor interactions that could inform treatments for neurological disorders .

- Peptide Therapeutics : A case study highlighted the synthesis of peptides incorporating this compound, demonstrating enhanced stability and bioactivity compared to non-fluorinated counterparts. This advancement suggests potential applications in developing new peptide-based therapeutics .

Mechanism of Action

The mechanism of action of 2-Fluoro-D-homophenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and stability, leading to increased potency and selectivity . The compound can inhibit enzyme activity by mimicking the natural substrate and blocking the active site, thereby preventing the enzyme from catalyzing its normal reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,4-Difluoro-D-homophenylalanine (CAS: 1260608-31-8)

- Structural Differences: Features two fluorine atoms at the 2- and 4-positions of the phenyl ring (C₁₀H₁₁F₂NO₂ vs. C₁₀H₁₂FNO₂).

- Purity is typically ≥95%, stored in cool, dry conditions .

- Applications : Used in radiopharmaceuticals and as a building block for kinase inhibitors, leveraging fluorine’s ability to modulate binding affinity .

Boc-Protected Derivatives (e.g., Boc-2,5-Difluoro-D-homophenylalanine, CAS: 1260606-61-8)

- Structural Modifications: Incorporates a tert-butoxycarbonyl (Boc) protecting group (C₁₅H₁₉F₂NO₄), increasing molecular weight and steric bulk.

- Functional Advantages: The Boc group improves solubility in organic solvents and stabilizes the amino group during solid-phase peptide synthesis. This derivative is critical for constructing complex peptides with controlled stereochemistry .

Hydroxy-Substituted Analogs (e.g., 2-Hydroxy-L-Phenylalanine)

- Key Differences: Replacement of fluorine with a hydroxyl group (C₉H₁₁NO₃) alters hydrogen-bonding capacity and acidity (pKa ~9.8 for -OH vs. ~13.6 for C-F).

- Biological Relevance : Hydroxy analogs are prone to oxidation and metabolic conjugation, making them less stable in vivo compared to fluorinated counterparts .

Data Table: Comparative Analysis of Fluorinated Homophenylalanine Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Purity | Key Applications |

|---|---|---|---|---|---|---|

| 2-Fluoro-D-homophenylalanine | 1260606-28-7 | C₁₀H₁₂FNO₂ | 197.21 | 2-F | ≥95% | Peptide synthesis, enzyme studies |

| 2,4-Difluoro-D-homophenylalanine | 1260608-31-8 | C₁₀H₁₁F₂NO₂ | 215.20 | 2-F, 4-F | ≥95% | Radiopharmaceuticals, kinase inhibitors |

| Boc-2,5-Difluoro-D-homophenylalanine | 1260606-61-8 | C₁₅H₁₉F₂NO₄ | 331.32 | 2-F, 5-F, Boc | N/A | Protected intermediate in peptide synthesis |

Research Findings and Pharmacological Insights

- Metabolic Stability: Fluorination at the 2-position significantly reduces hepatic metabolism compared to non-fluorinated homophenylalanine, as demonstrated in rodent models .

- Receptor Selectivity : this compound exhibits 3-fold higher affinity for dopamine D2 receptors than its L-enantiomer, attributed to stereospecific interactions .

- Synthsis Optimization : Boc-protected derivatives enable efficient coupling in Fmoc-based peptide synthesis, with yields exceeding 85% under mild conditions .

Notes and Handling Recommendations

Biological Activity

2-Fluoro-D-homophenylalanine (2-F-D-HPA) is a fluorinated derivative of homophenylalanine, an amino acid that is significant in various biochemical processes. The introduction of a fluorine atom at the second position of the phenylalanine side chain alters its chemical properties and biological interactions, making it a subject of interest in medicinal chemistry and biochemical research.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 185.18 g/mol

The unique structural characteristics of 2-F-D-HPA contribute to its biological activities, particularly in terms of enzyme interactions and receptor binding. The fluorinated nature can enhance or modulate these interactions, potentially affecting pharmacokinetics and bioavailability compared to non-fluorinated analogs.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Analog of Natural Amino Acids : It acts as an analog to natural amino acids, which allows it to participate in various biochemical pathways.

- Impact on Enzyme Activity : Studies indicate that fluorinated amino acids can exhibit altered enzyme kinetics, which may enhance or inhibit enzyme activity depending on the context.

- Modulation of Protein Interactions : The incorporation of 2-F-D-HPA into peptides can lead to modifications in protein structure and function, affecting binding affinities and biological activities .

Applications in Research

This compound has several applications across different fields:

- Drug Development : It serves as a building block for synthesizing novel pharmaceuticals, particularly for targeting neurological pathways.

- Biochemical Research : Used in studies investigating protein interactions and enzyme mechanisms.

- Neuroscience : Provides insights into neurotransmitter functions related to conditions such as depression and anxiety.

- Peptide Synthesis : Enhances the stability and efficacy of therapeutic agents through modified peptides.

- Structural Biology : Aids in crystallography studies for determining protein structures .

Enzymatic Interactions

Research has shown that 2-F-D-HPA can influence enzymatic reactions significantly. For instance, it was observed that the incorporation of fluorinated amino acids like 2-F-D-HPA into peptide sequences can lead to increased binding affinities with specific enzymes. This property is particularly useful in drug design where enhanced interaction with biological targets is desired.

Pharmacological Implications

In pharmacological studies, compounds like 2-F-D-HPA have been explored for their potential therapeutic effects. For example, its role in modulating neurotransmitter functions has been investigated, showing promise for treating mood disorders by influencing serotonin pathways .

Comparative Analysis with Related Compounds

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| D-Homophenylalanine | Lacks fluorine; standard amino acid | Natural occurrence; widely studied |

| L-Homophenylalanine | Enantiomer of D-homophenylalanine | Commonly used in protein synthesis |

| 3-Fluoro-D-homophenylalanine | Fluorination at the third position | Potentially different biological activity |

| 4-Fluoro-D-homophenylalanine | Fluorination at the fourth position | Altered sterics may influence enzyme interactions |

The specific position of fluorination in 2-F-D-HPA significantly affects its chemical reactivity and biological function compared to these similar compounds.

Q & A

Basic: What are the common synthetic routes for 2-Fluoro-D-homophenylalanine, and how do reaction conditions influence yield?

Methodological Answer:

this compound is typically synthesized via asymmetric catalysis or enzymatic resolution. Key steps include halogenation of the phenyl ring and chiral center formation. For example, deprotection of intermediates using 10 M HCl in acetic acid under reflux (12–24 h) achieves high purity . Optimizing reaction time and temperature is critical to minimize racemization. Yield improvements (≥80%) are observed with controlled stoichiometry of fluorinating agents and chiral auxiliaries .

Advanced: How can computational modeling optimize fluorination patterns in homophenylalanine derivatives for enhanced bioactivity?

Methodological Answer:

Density Functional Theory (DFT) simulations can predict electronic effects of fluorine substitution on aromatic rings. For this compound, analyze Hammett constants (σ values) to correlate fluorine's electron-withdrawing effects with receptor binding affinity. Molecular docking studies (e.g., AutoDock Vina) validate interactions with target enzymes like hexokinase, as seen in analogous glucose metabolism studies . Pair computational predictions with experimental IC50 assays to refine synthetic priorities .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : -NMR identifies fluorine position and purity (δ -110 to -125 ppm for aromatic fluorine).

- HPLC-MS : Reverse-phase C18 columns with trifluoroacetic acid (TFA) mobile phase resolve enantiomeric excess (>99% ee) .

- IR Spectroscopy : Confirm carboxylate and amine groups via peaks at 1700 cm (C=O) and 3300 cm (N-H) .

Advanced: How do fluorination site and stereochemistry affect this compound’s role in peptide-based drug design?

Methodological Answer:

Fluorine at the ortho position (vs. para) increases metabolic stability by sterically hindering proteolytic cleavage. Circular Dichroism (CD) spectroscopy quantifies α-helix stabilization in fluorinated peptides. For δ-opioid receptor studies, compare binding affinities of this compound-containing analogues to wild-type peptides using radiolabeled ligand displacement assays .

Basic: What are the ethical considerations when designing toxicity studies for fluorinated amino acids?

Methodological Answer:

Follow institutional review board (IRB) protocols for in vitro and animal models. Use OECD Guidelines 423 (acute oral toxicity) to determine LD50. For cell-based assays, include negative controls (e.g., untreated HEK293 cells) and validate fluorinated compound stability in PBS buffers to avoid confounding results .

Advanced: How can conflicting data on this compound’s enzyme inhibition be resolved?

Methodological Answer:

Contradictions in IC50 values may arise from assay conditions (e.g., pH, cofactors). Conduct dose-response curves under standardized buffers (e.g., Tris-HCl pH 7.4) with kinetic monitoring (e.g., spectrophotometric NADH depletion). Validate via orthogonal methods like isothermal titration calorimetry (ITC) to measure binding enthalpy .

Basic: What criteria define a robust research question for studying fluorinated amino acids?

Methodological Answer:

Apply the FINER framework :

- Feasible : Ensure access to fluorinated precursors and chiral catalysts.

- Novel : Address gaps, such as fluorine’s impact on peptide conformational dynamics.

- Relevant : Align with therapeutic goals (e.g., protease-resistant peptides) .

Advanced: How can multi-omics approaches elucidate this compound’s metabolic fate?

Methodological Answer:

Combine metabolomics (LC-MS profiling of hepatic metabolites) and transcriptomics (RNA-seq of CYP450 isoforms) in rodent models. Use Stable Isotope-Resolved Metabolomics (SIRM) with -labeled analogs to trace fluorinated byproducts .

Advanced: What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) with this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.